molecular formula C13H11BrF3NO3S2 B2449360 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide CAS No. 1351647-91-0

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide

Cat. No. B2449360
CAS RN: 1351647-91-0
M. Wt: 430.25
InChI Key: SQMJUQJVDMEDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is likely a thiophene derivative, which are essential heterocyclic compounds with a variety of properties and applications . The presence of a bromine atom and a trifluoromethyl group on the phenyl ring could potentially influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The compound could potentially undergo reactions at the benzylic position . The presence of a bromine atom might make it susceptible to nucleophilic substitution reactions.

Scientific Research Applications

  • Synthesis and Biological Activity : A study discusses the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reactions. These compounds, including variants of 5-bromo-thiophene-2-sulfonamide, showed potent urease inhibition and hemolytic activities. The electronic effects of different functional groups on the aromatic ring significantly impacted the results. Additionally, these derivatives exhibited antibacterial activities, highlighting their potential use in medical applications (Noreen et al., 2017).

  • Catalytic Applications : Another study introduced a novel N-bromo sulfonamide reagent for facilitating the synthesis of specific compounds via a pseudo five-component condensation reaction. This methodology emphasized the use of non-toxic and inexpensive materials, showcasing the versatility of N-bromo sulfonamide compounds in catalyzing chemical reactions (Khazaei et al., 2014).

  • Transition Metal Complexes : A research paper focused on sulfonamide-derived ligands, such as 4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate, and their transition metal complexes. These compounds were evaluated for antibacterial, antifungal, and cytotoxic activity, revealing moderate to significant antibacterial and good antifungal activity (Chohan & Shad, 2011).

  • Partitioning in Micellar Media : A study explored the solubilization of thiophene derivatives, including 5-bromothiophene-2-sulfonamide, by anionic surfactant solutions. This research provided insights into the thermodynamics and partitioning behavior of thiophene derivatives in micellar media, which is crucial for understanding their behavior in various chemical environments (Saeed et al., 2017).

  • Synthesis of Novel Compounds : Another research discussed the palladium-catalyzed arylation of thiophenes bearing SO2R substituents. The study showed efficient coupling with various aryl/heteroaryl bromides, leading to the formation of thiophene-3-sulfonic amides or esters. This synthesis process highlights the chemical flexibility and utility of thiophene sulfonamide derivatives (Bheeter, Bera, & Doucet, 2013).

properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3NO3S2/c14-11-5-6-12(22-11)23(20,21)18-7-10(19)8-1-3-9(4-2-8)13(15,16)17/h1-6,10,18-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMJUQJVDMEDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.